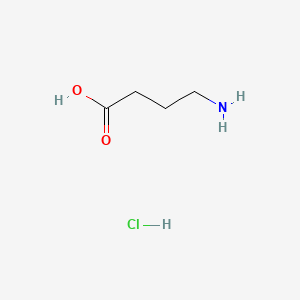

Chlorhydrate d'acide gamma-aminobutyrique

Vue d'ensemble

Description

Le chlorhydrate d'acide gamma-aminobutyrique est un dérivé de l'acide gamma-aminobutyrique, un acide aminé non protéique largement distribué dans la nature. Il est principalement connu pour son rôle de neurotransmetteur inhibiteur dans le système nerveux central, où il contribue à réguler l'activité des cellules nerveuses en réduisant l'excitabilité neuronale . Ce composé est également impliqué dans divers processus physiologiques, notamment la régulation du tonus musculaire et des fonctions cardiovasculaires .

Applications De Recherche Scientifique

Gamma-aminobutyric acid hydrochloride has numerous applications in scientific research:

Mécanisme D'action

Target of Action

Gamma-Aminobutyric acid hydrochloride, also known as 4-aminobutanoic acid hydrochloride, primarily targets the Gamma-aminobutyric acid type B receptor subunit 1 and 2 . These receptors are crucial in the central nervous system, where they play a significant role in inhibiting neurotransmission .

Mode of Action

As an inhibitory neurotransmitter, gamma-Aminobutyric acid hydrochloride modulates nerve cell activity by reducing the excitability of neurons . This interaction with its targets results in the prevention of excessive neural activity, contributing to the overall stability and proper functioning of the nervous system .

Biochemical Pathways

Gamma-Aminobutyric acid hydrochloride is involved in several biochemical pathways. It is synthesized from glutamic acid and is part of the GABA shunt, a crucial metabolic pathway that bypasses two steps of the citric acid cycle . This compound also plays a role in the regulation of growth, development, and stress response in plants .

Pharmacokinetics

It is known that the compound’s absorption, distribution, metabolism, and elimination (adme) properties significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of gamma-Aminobutyric acid hydrochloride’s action are profound. By reducing the excitability of neurons, it helps maintain the balance between excitation and inhibition of neural networks . This results in reduced stress and anxiety, decreased sleep latency, and increased sleep continuity .

Action Environment

Environmental factors such as temperature, humidity, and oxygen content can influence the action, efficacy, and stability of gamma-Aminobutyric acid hydrochloride . For instance, these factors can affect the accumulation of this compound in plants, which in turn can impact its availability and efficacy .

Orientations Futures

Efforts are ongoing to develop GABA-enriched plant varieties and food products. Research focuses on strain engineering strategies to enhance microbial GABA production. Generally Recognized as Safe (GRAS) strains, such as lactic acid bacteria, hold promise for bio-based GABA production in food and pharmaceutical applications .

Analyse Biochimique

Biochemical Properties

Gamma-Aminobutyric acid hydrochloride is synthesized from the amino acid glutamate through a decarboxylation reaction catalyzed by the enzyme glutamate decarboxylase (GAD) . This enzymatic conversion removes a carboxyl group from glutamate, resulting in the formation of gamma-Aminobutyric acid hydrochloride . The process requires the coenzyme pyridoxal phosphate (PLP), derived from vitamin B6, as a cofactor .

Cellular Effects

Gamma-Aminobutyric acid hydrochloride acts primarily as an inhibitory neurotransmitter in the central nervous system, regulating neuronal excitability and maintaining the balance between excitation and inhibition . It binds to GABA receptors, which are ion channels or G protein-coupled receptors, resulting in hyperpolarization of the postsynaptic membrane and reducing neuronal firing . This inhibitory action helps control the transmission of signals and prevents excessive neuronal activity .

Molecular Mechanism

The molecular mechanism of gamma-Aminobutyric acid hydrochloride involves its binding to two types of receptors: GABA-A and GABA-B . Activation of GABA-A receptors leads to the influx of chloride ions into the neuron, hyperpolarizing the cell membrane and reducing its excitability . On the other hand, activation of GABA-B receptors leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization and decreased neuronal excitability .

Temporal Effects in Laboratory Settings

The effects of gamma-Aminobutyric acid hydrochloride can change over time in laboratory settings. For instance, GABA has been found to increase visual search time in a dose-dependent manner, but it did not affect visual search accuracy, temporal attention, nor visual working memory precision .

Dosage Effects in Animal Models

In animal models, the effects of gamma-Aminobutyric acid hydrochloride vary with different dosages. For instance, a small amount of GABA injected into an animal’s brain increases feed intake in a dose-dependent manner .

Metabolic Pathways

Gamma-Aminobutyric acid hydrochloride is involved in several metabolic pathways. Additionally, GABA is also generated through the polyamine degradation pathway .

Transport and Distribution

Gamma-Aminobutyric acid hydrochloride is transported and distributed within cells and tissues primarily through GABA transporters. GAT1 and GAT3 are the major GABA transporters in the brain . These transporters keep the extracellular levels of GABA low and provide amino acids for metabolic purposes .

Subcellular Localization

Gamma-Aminobutyric acid hydrochloride is primarily localized in the central nervous system, where it serves as the major inhibitory neurotransmitter . It is synthesized in nerve terminals and is exocytosed from these terminals during neurotransmission .

Méthodes De Préparation

Le chlorhydrate d'acide gamma-aminobutyrique peut être synthétisé par plusieurs méthodes. Une approche courante consiste à décarboxyler l'acide glutamique en utilisant l'enzyme glutamate décarboxylase . Cette réaction enzymatique est souvent utilisée dans les processus de fermentation microbienne, où des souches telles que Lactobacillus et Escherichia coli sont utilisées pour produire de l'acide gamma-aminobutyrique, qui est ensuite converti en sa forme chlorhydrate . Les méthodes de production industrielle comprennent également des voies de synthèse chimique, telles que les stratégies d'addition de Michael et de réarrangement de Beckmann .

Analyse Des Réactions Chimiques

Le chlorhydrate d'acide gamma-aminobutyrique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de dérivés d'acide gamma-aminobutyrique avec des groupes fonctionnels modifiés.

Réduction : Les réactions de réduction peuvent modifier la structure du composé, ce qui pourrait améliorer son activité biologique.

Applications de la recherche scientifique

Le this compound a de nombreuses applications dans la recherche scientifique :

Biologie : Le composé est étudié pour son rôle dans la neurotransmission et ses effets sur l'activité neuronale.

Mécanisme d'action

Le this compound exerce ses effets en se liant aux récepteurs de l'acide gamma-aminobutyrique dans le système nerveux central. Ces récepteurs sont classés en trois types : récepteur de l'acide gamma-aminobutyrique A, récepteur de l'acide gamma-aminobutyrique B et récepteur de l'acide gamma-aminobutyrique C . Les récepteurs de l'acide gamma-aminobutyrique A et de l'acide gamma-aminobutyrique C sont des canaux ioniques dépendants des ligands, tandis que les récepteurs de l'acide gamma-aminobutyrique B sont des récepteurs couplés aux protéines G . La liaison de l'acide gamma-aminobutyrique à ces récepteurs entraîne l'ouverture des canaux ioniques, ce qui provoque l'afflux d'ions chlorure et l'efflux d'ions potassium, ce qui hyperpolarise le neurone et réduit son excitabilité .

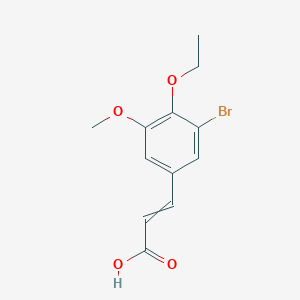

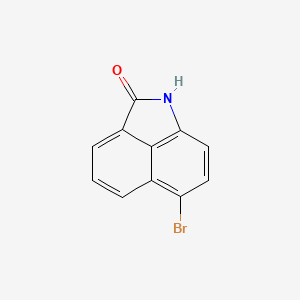

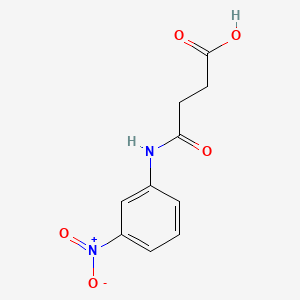

Comparaison Avec Des Composés Similaires

Le chlorhydrate d'acide gamma-aminobutyrique est souvent comparé à d'autres dérivés de l'acide gamma-aminobutyrique, tels que la prégabaline et le baclofène . Bien que tous ces composés partagent une structure de base similaire, ils diffèrent par leurs groupes fonctionnels spécifiques et leurs effets pharmacologiques. Par exemple :

Baclofène : Utilisé comme relaxant musculaire, il agit comme un agoniste aux récepteurs de l'acide gamma-aminobutyrique B.

Ces différences mettent en évidence les propriétés et les applications uniques du this compound dans divers domaines.

Propriétés

IUPAC Name |

4-aminobutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2.ClH/c5-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGLUEKHBNOAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56-12-2 (Parent) | |

| Record name | gamma-Aminobutyric acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50208256 | |

| Record name | gamma-Aminobutyric acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-35-3 | |

| Record name | Butanoic acid, 4-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Aminobutyric acid hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Aminobutyric acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50208256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminobutyric acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .GAMMA.-AMINOBUTYRIC ACID HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S3LEB8Q58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

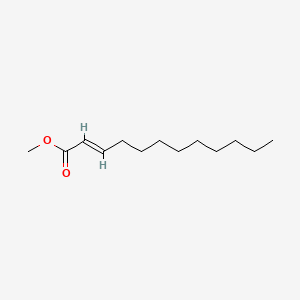

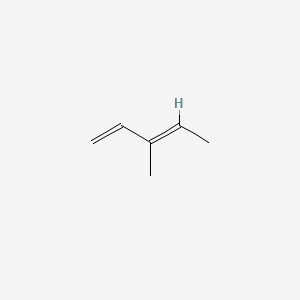

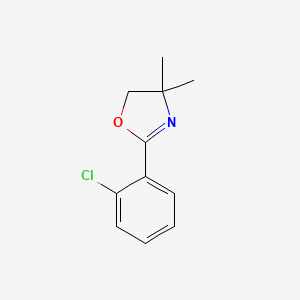

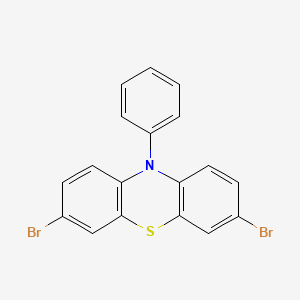

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B1617708.png)

![5-[(3-Methoxyphenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1617711.png)

![1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B1617712.png)

![2-Mercapto-3-phenyl-3,5,6,7,8,9-hexahydro-10-thia-1,3-diaza-benzo[a]azulen-4-one](/img/structure/B1617719.png)